Carbamoyl-L-glutamic-13C5-15N acid
Description
Carbamoyl-L-glutamic-¹³C₅-¹⁵N acid is a stable isotope-labeled derivative of L-glutamic acid, where five carbon atoms are replaced with ¹³C and one nitrogen atom with ¹⁵N. Its molecular formula is ¹³C₅H₉¹⁵NO₄, with a molecular weight of 153.086 (CAS: 55443-55-5) . This compound is primarily utilized in biomolecular NMR spectroscopy and isotopic tracer studies due to its high isotopic purity (>95% ¹³C and ¹⁵N) . It serves as a critical tool in metabolic pathway analysis, enabling researchers to track glutamate’s role in the urea cycle, neurotransmission, and amino acid metabolism with high precision .
Properties
Molecular Formula |
C6H10N2O5 |
|---|---|
Molecular Weight |
196.11 g/mol |
IUPAC Name |
(2S)-2-(carbamoyl(15N)amino)(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,8+1 |
InChI Key |
LCQLHJZYVOQKHU-LSSNVCKKSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)[15NH]C(=O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carglumic acid 13C5 15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of carglumic acid. This is typically achieved through the use of labeled precursors in a multi-step synthetic process. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of carglumic acid 13C5 15N follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and to ensure the purity and consistency of the final product. The production process is designed to be efficient and to minimize the loss of expensive isotopically labeled precursors .
Chemical Reactions Analysis
Types of Reactions
Carglumic acid 13C5 15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of carglumic acid 13C5 15N include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Carglumic acid 13C5 15N is used in a variety of scientific research applications, including:
Chemistry: Used to study reaction mechanisms and to trace the fate of carbon and nitrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon and nitrogen in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of carglumic acid in the body.
Industry: Applied in the development of new drugs and in the study of enzyme activities and metabolic pathways
Mechanism of Action
Carglumic acid 13C5 15N exerts its effects by acting as an activator of carbamoyl phosphate synthetase 1, an enzyme involved in the urea cycle. This activation enhances the conversion of ammonia to urea, thereby reducing the levels of toxic ammonia in the body. The labeled carbon and nitrogen atoms allow researchers to track the compound’s interactions and transformations in metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Compounds
Structural and Isotopic Differences
The table below compares Carbamoyl-L-glutamic-¹³C₅-¹⁵N acid with structurally related isotope-labeled amino acids:
Key Observations:
- Structural Variations: Carbamoyl-L-glutamic acid contains a carbamoyl (-CONH₂) group, distinguishing it from L-glutamic acid (carboxylic acid at position 5) and L-glutamine (amide at position 5) . 5-Aminolevulinic acid (ALA) is a δ-amino acid involved in heme biosynthesis, structurally distinct from glutamate derivatives .
Isotopic Labeling :
- Carbamoyl-L-glutamic-¹³C₅-¹⁵N acid has full carbon-13 substitution , making it ideal for tracking carbon flux in metabolic networks. In contrast, ALA-¹³C₂-¹⁵N is labeled at only two carbons, limiting its use to specific pathways like porphyrin synthesis .
- L-Glutamic Acid-¹⁵N lacks ¹³C labels, restricting its utility in dual-isotope experiments compared to the dual-labeled carbamoyl derivative .
Carbamoyl-L-glutamic-¹³C₅-¹⁵N Acid:
- NMR Spectroscopy : The uniform ¹³C₅ labeling enhances signal resolution in multi-dimensional NMR, critical for studying protein-ligand interactions .
- Metabolic Studies: Used to elucidate the urea cycle’s dynamics, particularly in diagnosing disorders like hyperammonemia .
L-Glutamine-¹³C₅,¹⁵N₂:
- Cell Culture : Supports isotope-enriched media for tracking glutamine uptake in cancer metabolism .
- Limitation : Lower ¹⁵N purity (95%) compared to carbamoyl-glutamic acid (99%) may affect quantitative MS accuracy .
5-Aminolevulinic-¹³C₂-¹⁵N Acid:
- Photosynthesis Research : Labels tetrapyrrole precursors in chlorophyll synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
